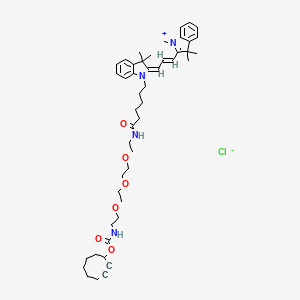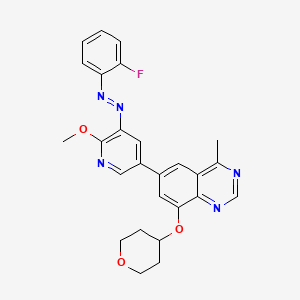
Monomethyl auristatin E intermediate-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monomethyl auristatin E intermediate-8 is a crucial intermediate in the synthesis of monomethyl auristatin E, a synthetic antineoplastic agent. Monomethyl auristatin E is derived from peptides found in the marine shell-less mollusc Dolabella auricularia and exhibits potent activity against a range of cancers, including lymphomas, leukemia, and solid tumors . Due to its high toxicity, monomethyl auristatin E is typically used in antibody-drug conjugates, which target cancer cells specifically .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of monomethyl auristatin E intermediate-8 involves multiple steps, including solid-phase peptide synthesis and reductive alkylation. The process begins with the preparation of a common intermediate through Fmoc solid-phase peptide synthesis. The resin is then split, and the secondary N-methylvaline amine is reductively alkylated using an appropriate aldehyde and sodium triacetoxyborohydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography and high-resolution mass spectrometry are employed to monitor the synthesis and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Monomethyl auristatin E intermediate-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Monomethyl auristatin E intermediate-8 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the development of antibody-drug conjugates for targeted cancer therapy. These conjugates combine the specificity of monoclonal antibodies with the potent cytotoxicity of monomethyl auristatin E, allowing for selective delivery to cancer cells .
In addition to its use in cancer therapy, this compound is also employed in research focused on understanding the mechanisms of drug resistance and the development of new therapeutic strategies. Its ability to inhibit tubulin polymerization makes it a valuable tool for studying cell division and mitosis .
Wirkmechanismus
Monomethyl auristatin E intermediate-8 exerts its effects by inhibiting cell division through the blockage of tubulin polymerization. This inhibition prevents the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. The compound is typically linked to a monoclonal antibody, which directs it to the cancer cells. Once inside the tumor cell, the linker is cleaved by cathepsin, activating the antimitotic mechanism .
Vergleich Mit ähnlichen Verbindungen
Monomethyl auristatin E intermediate-8 is unique in its high potency and specificity when used in antibody-drug conjugates. Similar compounds include:
Monomethyl auristatin F: Another auristatin derivative with lower membrane permeability and bystander activity compared to monomethyl auristatin E.
Vinblastine: An antimitotic drug used for Hodgkin lymphoma and other cancers, but with lower potency compared to monomethyl auristatin E.
Maytansinoids: A class of microtubule-disrupting agents used in antibody-drug conjugates, similar to auristatins.
This compound stands out due to its ability to be selectively delivered to cancer cells, minimizing systemic toxicity and enhancing therapeutic efficacy .
Eigenschaften
Molekularformel |
C20H31NO5 |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-hydroxy-5-methyl-4-(phenylmethoxycarbonylamino)heptanoate |
InChI |
InChI=1S/C20H31NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,16,18,22H,6,12-13H2,1-5H3,(H,21,24)/t14?,16-,18?/m1/s1 |
InChI-Schlüssel |
AZTSBAWJROLRIQ-BFHRDPOASA-N |
Isomerische SMILES |
CCC(C)C([C@@H](CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


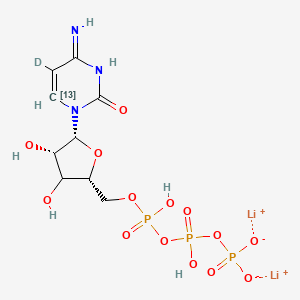
![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)
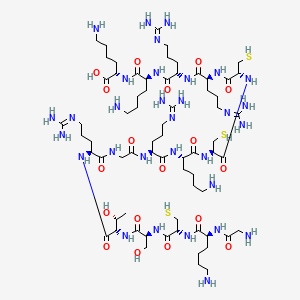
![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)
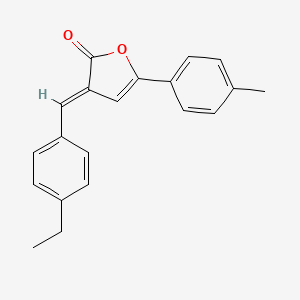
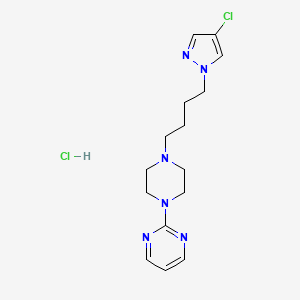
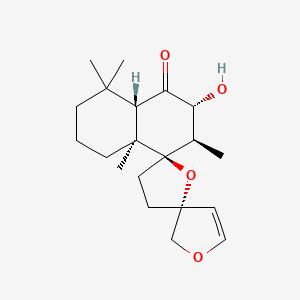
![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)

![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
